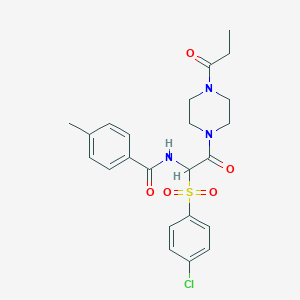

N-(1-((4-chlorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-4-methylbenzamide

Description

This compound is a benzamide derivative featuring a sulfonyl-linked 4-chlorophenyl group, a 2-oxoethyl chain, and a 4-propionylpiperazine moiety. The 4-methylbenzamide group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name |

N-[1-(4-chlorophenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN3O5S/c1-3-20(28)26-12-14-27(15-13-26)23(30)22(25-21(29)17-6-4-16(2)5-7-17)33(31,32)19-10-8-18(24)9-11-19/h4-11,22H,3,12-15H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTXAPVEGKVCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Target Compound

- Structure : Benzamide core with 4-methyl substitution, 4-chlorophenylsulfonyl group, and 4-propionylpiperazine.

- Key Features : Sulfonyl bridge enhances electrophilicity; propionyl group on piperazine may modulate receptor binding.

Compound 1 : 4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 62984-74-1)

- Structure : Benzamide core with 4-chloro substitution and 4-phenylpiperazine .

- Key Differences :

- Lacks sulfonyl group and methylbenzamide.

- Piperazine substituent is phenyl (lipophilic) vs. propionyl (polar).

- Physicochemical Properties :

- Molecular formula: C₁₉H₂₀ClN₃O₂.

- Molecular weight: 357.84 g/mol.

- Likely higher solubility in organic solvents due to phenylpiperazine.

Compound 2 : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structure: Sulfonamide core with pyrazolopyrimidine and chromenone groups .

- Key Differences: Chromenone and pyrazolopyrimidine moieties enable π-π stacking and kinase inhibition. Fluorine substitutions enhance metabolic stability.

- Physicochemical Properties :

- Molecular weight: 589.1 g/mol.

- Melting point: 175–178°C.

Research Implications and Gaps

- Target Compound: Limited experimental data exist; its sulfonyl and propionyl groups warrant exploration in enzyme inhibition assays.

- Compound 1 : Serves as a structural analog but lacks functional diversity for advanced targeting.

- Compound 2 : Demonstrates the utility of fluorinated aromatic systems in enhancing bioactivity, a strategy applicable to the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-((4-chlorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-4-methylbenzamide, and how can reaction yields be optimized?

- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution at the piperazine moiety, followed by sulfonylation and benzamide coupling. For example, piperazine derivatives are often synthesized via refluxing with K₂CO₃ in acetonitrile, followed by TLC monitoring to optimize reaction times and reduce side products . Key steps include:

- Step 1 : Activation of the sulfonyl chloride group for substitution.

- Step 2 : Coupling the propionylpiperazine intermediate with the benzamide fragment under anhydrous conditions.

- Critical Parameters : Solvent polarity (e.g., acetonitrile vs. DMF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance:

- ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons from the 4-chlorophenyl and benzamide groups.

- ¹³C NMR : Carbonyl signals (C=O) near 170 ppm validate the sulfonyl and propionyl groups.

- HRMS : Exact mass matching within 3 ppm error ensures molecular formula accuracy .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer : Use enzyme inhibition assays (e.g., acetylcholinesterase for neurological targets) and cell viability assays (MTT/XTT) for cytotoxicity. For example:

- Enzyme Assays : IC₅₀ determination via spectrophotometric monitoring of substrate conversion (e.g., Ellman’s method for cholinesterase activity) .

- Cell-Based Assays : Dose-response curves (0.1–100 μM) in HEK-293 or SH-SY5Y cells, with positive controls like donepezil for comparison .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

- Methodological Answer : Focus on substituent modifications at three regions:

- Piperazine Ring : Replace propionyl with acetyl or benzoyl groups to alter lipophilicity.

- Sulfonyl Group : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.

- Benzamide Moiety : Vary methyl substituents (e.g., 4-fluoro vs. 4-methoxy) to optimize steric and electronic effects.

- Tools : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes with target proteins (e.g., serotonin receptors) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Strategies include:

- ADME Profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ < 30 min indicates rapid clearance).

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (fu > 5% required for efficacy).

- In Vivo Validation : Administer via intraperitoneal injection (10 mg/kg) in rodent models, with LC-MS/MS quantification of plasma and brain concentrations .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

- Methodological Answer : Employ kinome-wide selectivity screening (e.g., Eurofins KinaseProfiler) to identify promiscuous binding. Follow-up steps:

- Covalent Modification : Introduce acrylamide warheads for irreversible binding to cysteine residues in target kinases.

- Prodrug Design : Mask polar groups (e.g., esterification) to enhance specificity .

Experimental Design and Data Analysis

Q. How should researchers design dose-escalation studies for toxicity evaluation?

- Methodological Answer : Use OECD Guideline 423 (acute oral toxicity) with three tiers:

- Tier 1 : Single doses (5, 50, 300 mg/kg) in Sprague-Dawley rats (n=3/group).

- Tier 2 : Repeat dosing (14 days) with hematological and histopathological endpoints.

- Statistical Analysis : Kaplan-Meier survival curves and ANOVA for dose-dependent effects .

Q. What computational methods predict metabolic pathways for this compound?

- Methodological Answer : Use in silico tools:

- CYP450 Metabolism : SwissADME or MetaCore to identify likely oxidation sites (e.g., piperazine N-dealkylation).

- Phase II Metabolism : GLUE software for glucuronidation/sulfation potential.

- Validation : Incubate with human hepatocytes and analyze metabolites via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.